Sodium 4-hydroxybutyrate-D6

Catalog No.
S960923
CAS No.
362049-53-4
M.F
C4H7NaO3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-hydroxybutyrate-D6

CAS Number

362049-53-4

Product Name

Sodium 4-hydroxybutyrate-D6

IUPAC Name

sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate

Molecular Formula

C4H7NaO3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2;

InChI Key

XYGBKMMCQDZQOZ-LRDWTYOMSA-M

SMILES

C(CC(=O)[O-])CO.[Na+]

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]

Isomeric SMILES

[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+]

GHB-d6 (sodium salt) is intended for use as an internal standard for the quantification of GHB by GC- or LC-MS. GHB is categorized as a CNS depressant. It is a metabolite of γ-butyrolactone. GHB has a high potential for abuse. GHB-d6 is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Sodium 4-hydroxybutyrate-D6 (CAS 362049-53-4) is a highly stable, isotopically labeled internal standard essential for the precise quantification of gamma-hydroxybutyric acid (GHB) in complex biological matrices. Procured primarily for forensic toxicology, clinical diagnostics, and pharmacokinetic research, this compound features a hexadeuterated carbon backbone (2,2,3,3,4,4-D6) and is synthesized as a sodium salt[1]. The sodium salt form ensures high aqueous solubility and prevents the spontaneous cyclization into gamma-butyrolactone (GBL) that plagues the free acid form [2]. By providing a +6 Da mass shift and exact chromatographic co-elution with endogenous and exogenous GHB, this standard enables robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, compensating directly for severe matrix effects and ion suppression [1].

Substituting Sodium 4-hydroxybutyrate-D6 with structural analogs (such as gamma-hydroxyvalerate) or lower-deuterated variants critically compromises quantitative accuracy in mass spectrometry. Structural analogs do not co-elute exactly with GHB, meaning they experience different degrees of ion suppression in complex matrices like blood or hair, leading to quantification errors when matrix effects vary between 40% and 77%[1]. Lower-deuterated standards (e.g., D2 or D4) risk isotopic cross-talk, where the natural heavy isotope envelope of highly concentrated GHB overlaps with the internal standard's mass channels, skewing calibration curves [2]. Furthermore, attempting to use the free acid form of GHB-D6 instead of the sodium salt results in rapid, spontaneous lactonization into GBL-D6 during storage and sample preparation, destroying the known concentration of the standard and invalidating the assay [3].

Absolute Matrix Effect Compensation in LC-MS/MS

In UPLC-MS/MS analysis of hair and blood, severe ion suppression frequently reduces the analyte signal by 40% to 77%. Because Sodium 4-hydroxybutyrate-D6 perfectly co-elutes with unlabeled GHB, it experiences the exact same suppression. When utilized as the internal standard, it corrects these massive matrix effects, maintaining a quantitative accuracy of 95.0% to 103.2% and a precision of ≤10.2% CV [1]. Structural analogs eluting at different retention times fail to provide this 1:1 compensation, leading to uncorrected signal loss [2].

Evidence DimensionAssay accuracy under severe ion suppression (40-77% signal loss)
Target Compound Data95.0% - 103.2% accuracy (GHB-D6 internal standard)
Comparator Or BaselineUncorrected or analog-corrected baseline (fails to meet forensic accuracy thresholds due to variable suppression)
Quantified DifferenceComplete restoration of accuracy (within ±5% of true value) despite up to 77% signal suppression
ConditionsUPLC-MS/MS of hair and blood extracts

Procurement of the exact D6 isotopic standard is mandatory to prevent false negatives or inaccurate quantification in dilute-and-shoot LC-MS/MS forensic workflows.

Elimination of Isotopic Cross-Talk via +6 Da Mass Shift

For highly concentrated biological samples (e.g., urine concentrations exceeding 3000 mg/L in acute intoxications), the natural M+2 or M+4 isotopic envelope of unlabeled GHB can bleed into the detection channels of lower-deuterated standards. Sodium 4-hydroxybutyrate-D6 provides a definitive +6 Da mass shift (e.g., yielding a specific m/z 239 ion for the derivatized standard versus m/z 233 for the analyte in GC-MS) [1]. This wide separation ensures negligible suppression or cross-talk between the analyte and the internal standard, maintaining linear calibration curves from 1.0 to 100 mg/kg [2].

Evidence DimensionIsotopic interference / Cross-talk
Target Compound DataNegligible cross-talk (+6 Da mass shift, m/z 239 vs 233)
Comparator Or BaselineD2 or D4 standards (susceptible to M+2/M+4 natural isotope bleed at high analyte concentrations)
Quantified Difference100% resolution of standard signal from analyte signal, enabling a linear dynamic range up to 100 mg/kg
ConditionsGC-MS (SIM mode) and LC-MS/MS (MRM mode) of urine/blood

A +6 Da shift is critical for laboratories needing to quantify massive overdose concentrations without saturating or interfering with the internal standard channel.

Prevention of Spontaneous Lactonization via Sodium Salt Formulation

The free acid form of gamma-hydroxybutyric acid is highly unstable in aqueous environments, rapidly undergoing intramolecular esterification to form gamma-butyrolactone (GBL). Procuring the compound as Sodium 4-hydroxybutyrate-D6 stabilizes the open-chain hydroxy acid form. This prevents the spontaneous loss of the internal standard to GBL-D6 during stock solution preparation and long-term storage, ensuring that the spiked concentration remains absolute and reliable for quantitative recovery calculations (routinely achieving 90-107% analytical recovery) [1].

Evidence DimensionSolution stability and active standard concentration
Target Compound DataStable open-chain hydroxy acid (Sodium salt form)
Comparator Or BaselineGHB-D6 free acid (rapidly degrades/cyclizes to GBL-D6)
Quantified DifferencePrevents standard concentration drift, enabling stable recoveries of 90-107%
ConditionsAqueous standard solution preparation and storage

Purchasing the sodium salt rather than the free acid is a strict requirement to maintain calibration integrity and avoid standard degradation before analysis.

Forensic Toxicology and DFSA Investigations

Due to its ability to perfectly compensate for 40-77% ion suppression in complex matrices, Sodium 4-hydroxybutyrate-D6 is the required internal standard for UPLC-MS/MS analysis of hair, blood, and urine in drug-facilitated sexual assault (DFSA) cases, allowing differentiation between endogenous baseline levels and exogenous ingestion[1].

Clinical Pharmacokinetics of GHB Therapeutics

In clinical trials evaluating sodium oxybate for narcolepsy, this standard provides the necessary +6 Da mass shift to prevent isotopic cross-talk at high therapeutic concentrations, ensuring linear and accurate quantification of patient serum levels [2].

High-Throughput 'Dilute-and-Shoot' Workflows

For high-throughput screening where extensive sample cleanup is bypassed to save time, the exact co-elution of this D6 standard with the target analyte corrects for the highly variable matrix effects inherent in crude urine or serum extracts [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.06694884 g/mol

Monoisotopic Mass

132.06694884 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-16-2023

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